2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE
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Overview
Description
2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic molecule. It contains a triazaspiro[4.5]deca ring system, which is a type of spirocyclic compound. This compound also includes functional groups such as sulfanyl and acetamide.
Preparation Methods
The synthetic routes and reaction conditions for 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4 the preparation of similar compounds typically involves multi-step organic synthesis, including the formation of the triazaspiro ring system and subsequent functionalization with sulfanyl and acetamide groups.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving spirocyclic compounds.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is not well-understood. it is likely to interact with molecular targets through its functional groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other triazaspiro[4.5]deca derivatives, such as:
- 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and potential applications.
Properties
IUPAC Name |
2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-2-27-15-13-23(14-16-27)25-21(18-9-5-3-6-10-18)22(26-23)29-17-20(28)24-19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSSWQHJBMXMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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